molecular formula C6H10O5 B11824406 (4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

(4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

Cat. No.: B11824406
M. Wt: 162.14 g/mol
InChI Key: OCLOLUFOLJIQDC-YSLANXFLSA-N
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Description

(4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one is a chemical compound with significant importance in various scientific fields This compound is characterized by its oxan-3-one ring structure, which includes multiple hydroxyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the oxidation of suitable precursors using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions, including temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, sulfonating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. Additionally, the oxan-3-one ring structure may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

InChI

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h4-7,9-10H,1-2H2/t4?,5-,6-/m1/s1

InChI Key

OCLOLUFOLJIQDC-YSLANXFLSA-N

Isomeric SMILES

C1C(=O)[C@H]([C@@H](C(O1)CO)O)O

Canonical SMILES

C1C(=O)C(C(C(O1)CO)O)O

Origin of Product

United States

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